molecular formula C12H6N2O4S3 B1611423 2,5-Bis(2-thienyl)-3,4-dinitrothiophene CAS No. 205170-72-5

2,5-Bis(2-thienyl)-3,4-dinitrothiophene

Cat. No. B1611423
M. Wt: 338.4 g/mol
InChI Key: IPTUQHNCFXOVAT-UHFFFAOYSA-N
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Description

2,5-Bis(2-thienyl)-3,4-dinitrothiophene is likely a type of organic compound that contains thiophene and nitro groups. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms .


Synthesis Analysis

While the exact synthesis process for 2,5-Bis(2-thienyl)-3,4-dinitrothiophene is not available, similar compounds such as 2,5-bis(2-thienyl)pyrrole have been synthesized through Pd-catalysed cross-coupling .

Scientific Research Applications

Synthetic Applications

  • Synthetic Exploitation of Dinitrothiophene : The ring-opening of 3,4-dinitrothiophene, a related compound to 2,5-bis(2-thienyl)-3,4-dinitrothiophene, has been explored for synthesizing various organic compounds. For instance, the reaction of 3,4-dinitrothiophene with Grignard reagents leads to the formation of 1,4-disubstituted 2,3-dinitro-1,3-butadienes, offering novel access to a range of synthetic chemicals (Dell'erba, Mele, Novi, Petrillo, & Stagnaro, 1990).

Photochromic Materials and Optoelectronics

  • Photochromism in Diarylethene Crystals : Compounds closely related to 2,5-bis(2-thienyl)-3,4-dinitrothiophene, like bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene, have been studied for their photochromic properties. These materials can change color upon irradiation with light, indicating potential applications in optoelectronics, such as optical memory media or full-color displays (Morimoto, Kobatake, & Irie, 2003).

Organic Semiconductors and Polymer Transistors

  • Bi-thieno[3,4]pyrrole-4,6-dione Based Copolymers : Research into polymers containing units similar to 2,5-bis(2-thienyl)-3,4-dinitrothiophene has shown promise for applications in high-performance polymer transistors. These polymers, due to their unique electronic properties, could be utilized in various electronic devices (Zhang, Qiao, Xiong, Wu, Liu, Li, & Fang, 2018).

Magnetic Interaction and Photoswitching Units

  • Photoswitching of Intramolecular Magnetic Interaction : Compounds structurally related to 2,5-bis(2-thienyl)-3,4-dinitrothiophene have been used to demonstrate photoswitching of intramolecular magnetic interactions. Such materials have the potential to be used in advanced magnetic and optical devices (Tanifuji, Irie, & Matsuda, 2005).

Liquid-Crystalline Organic Semiconductors

  • Novel Liquid-Crystalline Semiconductors : Similar thienyl-based compounds have been synthesized and demonstrated high field-effect mobilities and environmental stability, making them suitable for use in thin-film transistors and potentially in display technologies (Liu, Wu, Pan, Li, Gardner, Ong, & Zhu, 2009).

Electrochromic Materials

  • **Electrochromic Conducting Polymers**: The electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, which are structurally related to 2,5-bis(2-thienyl)-3,4-dinitrothiophene, has been explored for creating electrochromic conducting polymers. These materials exhibit stable conducting states and low redox switching potentials, suggesting their utility in electrochromic devices (Sotzing, Reynolds, & Steel, 1996).

Photochromic Agents

  • Synthesis of Substituted 1,2,4-Triazines : A novel method for synthesizing 1,2-bis(2,5-dimethyl-3-thienyl)ethanedione, a compound related to 2,5-bis(2-thienyl)-3,4-dinitrothiophene, has been developed for the preparation of photochromic 1,2,4-triazines. These compounds are being investigated for their potential use as photochromic agents (Ivanov, Lichitskii, Dudinov, Martynkin, & Krayushkin, 2001).

Optoelectronic and Data Storage Applications

  • Three Bits Eight States Photochromic Recording : Another study on derivatives of 2,5-bis(2-thienyl)-3,4-dinitrothiophene has shown their application in photochromic recording, demonstrating the potential for use in multi-state data storage and optoelectronic devices. These materials can undergo color changes upon UV irradiation and can be bleached selectively with visible light (Uchida, Saito, Murakami, Kobayashi, Nakamura, & Irie, 2005).

Solar Cell Applications

  • Alternative Materials for Hole Transporting Layers in Perovskite Solar Cells : Research on thiophene-based conjugated polymers, closely related to 2,5-bis(2-thienyl)-3,4-dinitrothiophene, has shown their effectiveness as hole transporting layers in perovskite solar cells, suggesting their potential as alternatives to traditional materials in solar cell technology (Peng, Huang, Gollavelli, & Hsu, 2017).

properties

IUPAC Name

3,4-dinitro-2,5-dithiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S3/c15-13(16)9-10(14(17)18)12(8-4-2-6-20-8)21-11(9)7-3-1-5-19-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTUQHNCFXOVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571563
Record name 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(2-thienyl)-3,4-dinitrothiophene

CAS RN

205170-72-5
Record name 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Xia, J Luo, X Deng, X Li, D Li, X Zhu… - Macromolecular …, 2006 - Wiley Online Library
Novel readily soluble random low‐band‐gap conjugated copolymers (PFO–DTTP, E g ≈ 1.77–2.00 eV) derived from 9,9‐dioctylfluorene (DOF) and 2,3‐dimethyl‐5,7‐dithien‐2‐yl‐…
Number of citations: 98 onlinelibrary.wiley.com

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